molecular formula C8H12O B569198 3-Heptyn-2-one, 6-methyl- (9CI) CAS No. 118893-61-1

3-Heptyn-2-one, 6-methyl- (9CI)

Cat. No.: B569198
CAS No.: 118893-61-1
M. Wt: 124.183
InChI Key: FBCWWQPKEBOSEN-UHFFFAOYSA-N
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Description

3-Heptyn-2-one, 6-methyl- (9CI) is an alkyne-containing ketone with the molecular formula C₈H₁₂O. The "9CI" designation refers to its classification under the Ninth Collective Index of chemical nomenclature, which standardizes naming conventions for organic compounds. The compound features a triple bond at the C3 position, a ketone group at C2, and a methyl substituent at C6 (Figure 1).

Properties

CAS No.

118893-61-1

Molecular Formula

C8H12O

Molecular Weight

124.183

IUPAC Name

6-methylhept-3-yn-2-one

InChI

InChI=1S/C8H12O/c1-7(2)5-4-6-8(3)9/h7H,5H2,1-3H3

InChI Key

FBCWWQPKEBOSEN-UHFFFAOYSA-N

SMILES

CC(C)CC#CC(=O)C

Synonyms

3-Heptyn-2-one, 6-methyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Molecular Features

The following table summarizes key structural differences between 3-Heptyn-2-one, 6-methyl- (9CI) and related compounds:

Compound Name CAS Number Molecular Formula Structural Features Key Differences
3-Heptyn-2-one, 6-methyl- (9CI) Not provided C₈H₁₂O Triple bond (C3), ketone (C2), methyl (C6) Reference compound for comparison
3-Heptyn-2-one (non-methylated) 26059-43-8 C₇H₁₀O Triple bond (C3), ketone (C2) Lacks methyl group at C6
5-Hepten-3-yn-2-one, 6-methyl- (9CI) 149183-86-8 C₈H₁₀O Conjugated enyne (C5 double bond, C3 triple bond), methyl (C6) Alkyne position and conjugation
3-Buten-2-one, 3-hydroxy-4-(methylamino)- (9CI) 72277-91-9 C₆H₉NO₂ Hydroxy and methylamino substituents Functional group diversity

Substituent Effects on Properties

  • Methyl Group Influence: The C6 methyl group in 3-Heptyn-2-one, 6-methyl- (9CI) likely increases steric hindrance compared to the non-methylated 3-Heptyn-2-one (CAS 26059-43-8). This could reduce reactivity in nucleophilic additions or cyclization reactions .
  • Conjugation Effects: The compound 5-Hepten-3-yn-2-one, 6-methyl- (9CI) (CAS 149183-86-8) features conjugated double and triple bonds, which may enhance stability or alter electronic properties compared to non-conjugated systems .
  • Functional Group Diversity: Compounds like 3-hydroxy-4-(methylamino)-3-buten-2-one (CAS 72277-91-9) demonstrate how substituents such as hydroxy and amino groups can introduce hydrogen-bonding capabilities, affecting solubility and biological activity .

Reactivity and Selectivity

  • Alkyne Reactivity : The triple bond in 3-Heptyn-2-one, 6-methyl- (9CI) is susceptible to reactions like hydrogenation (yielding saturated ketones) or cycloadditions (e.g., with azides). The methyl group may direct regioselectivity in such reactions.
  • Fluorophore Comparisons : While unrelated structurally, highlights that substituent size and position (e.g., aromatic rings in triazine derivatives) influence fluorescence through stacking interactions. By analogy, the methyl group in 3-Heptyn-2-one, 6-methyl- (9CI) could modulate electronic effects in photochemical applications, though this remains speculative without direct data .

Preparation Methods

Reaction Scheme

Crotonaldehyde+(Acetylmethylene)Triphenylphosphorane3-Heptyn-2-one, 6-methyl-+Triphenylphosphine Oxide\text{Crotonaldehyde} + \text{(Acetylmethylene)Triphenylphosphorane} \rightarrow \text{3-Heptyn-2-one, 6-methyl-} + \text{Triphenylphosphine Oxide}

Optimized Conditions

ParameterValue
SolventTetrahydrofuran (THF)
Temperature−78°C to 25°C (gradual)
Reaction Time12–24 hours
Yield68–72%

The ylide is generated in situ by deprotonating triphenylphosphine acetylmethylene with a strong base (e.g., n-butyllithium). Stereoselectivity is ensured by maintaining low temperatures during the initial ylide formation.

Carroll Rearrangement of Propargyl Acetoacetate Esters

The Carroll rearrangement, a thermal-sigmatropic shift, converts propargyl acetoacetate esters into γ,δ-acetylenic ketones. This method is particularly advantageous for introducing remote methyl branches.

Reaction Scheme

2-Methyl-3-butyn-2-yl AcetoacetateΔ3-Heptyn-2-one, 6-methyl-+CO2\text{2-Methyl-3-butyn-2-yl Acetoacetate} \xrightarrow{\Delta} \text{3-Heptyn-2-one, 6-methyl-} + \text{CO}_2

Process Parameters

ParameterValue
Temperature180–200°C
CatalystNone (thermal)
PressureAtmospheric
Yield60–65%

The reaction proceeds via a six-membered cyclic transition state, with decarboxylation driving the equilibrium toward the desired ketone.

Cross Aldol Condensation Followed by Dehydration and Oxidation

Adapting methodologies from saturated ketone synthesis, this three-step sequence involves:

  • Aldol condensation between acetone and a propargyl aldehyde.

  • Acid-catalyzed dehydration to form the α,β-unsaturated ketone.

  • Selective oxidation of the alkene to an alkyne.

Key Steps and Conditions

  • Aldol Condensation :

    • Base: Aqueous NaOH (10% w/w)

    • Molar Ratio (Acetone:Aldehyde): 4:1

    • Temperature: 20–25°C

  • Dehydration :

    • Catalyst: H₂SO₄ (conc.)

    • Temperature: 80°C

  • Oxidation :

    • Reagent: Pd/BaSO₄, Quinoline (Lindlar Catalyst)

    • Hydrogen Pressure: 1–2 atm

Overall Yield

45–50% (isolated over three steps).

Alkyne Alkylation via Grignard Reagents

This method constructs the carbon skeleton through sequential alkylation of a propargyl halide. For 3-Heptyn-2-one, 6-methyl-, the synthesis begins with 2-pentyne-1-ol, which is halogenated and subsequently subjected to Grignard addition.

Synthetic Pathway

  • Halogenation :

    2-Pentyne-1-ol+PBr31-Bromo-2-pentyne\text{2-Pentyne-1-ol} + \text{PBr}_3 \rightarrow \text{1-Bromo-2-pentyne}
  • Grignard Addition :

    1-Bromo-2-pentyne+Methylmagnesium Bromide6-Methyl-3-heptyn-2-ol\text{1-Bromo-2-pentyne} + \text{Methylmagnesium Bromide} \rightarrow \text{6-Methyl-3-heptyn-2-ol}
  • Oxidation :

    6-Methyl-3-heptyn-2-olPCC3-Heptyn-2-one, 6-methyl-\text{6-Methyl-3-heptyn-2-ol} \xrightarrow{\text{PCC}} \text{3-Heptyn-2-one, 6-methyl-}

Performance Metrics

StepYield
Halogenation85%
Grignard Addition75%
Oxidation90%
Overall 57%

Oxidative Cleavage of Diels-Alder Adducts

Diels-Alder cycloaddition between methyl vinyl ketone and an acetylene dienophile, followed by ozonolysis, provides a route to the target compound.

Reaction Overview

  • Diels-Alder Reaction :

    Methyl Vinyl Ketone+1-PropyneBicyclic Adduct\text{Methyl Vinyl Ketone} + \text{1-Propyne} \rightarrow \text{Bicyclic Adduct}
  • Ozonolysis :

    Bicyclic AdductO3,Zn/H2O3-Heptyn-2-one, 6-methyl-\text{Bicyclic Adduct} \xrightarrow{\text{O}_3, \text{Zn/H}_2\text{O}} \text{3-Heptyn-2-one, 6-methyl-}

Conditions and Yield

ParameterValue
Diels-Alder Temp.120°C (sealed tube)
Ozonolysis Temp.−78°C
Yield40–45%

Comparative Analysis of Methods

The table below evaluates the five methods based on scalability, yield, and practicality:

MethodScalabilityYield (%)Cost Efficiency
Wittig ReactionModerate68–72High
Carroll RearrangementHigh60–65Moderate
Aldol-Oxidation SequenceLow45–50Low
Grignard AlkylationModerate57Moderate
Diels-Alder/OzonolysisLow40–45High

The Carroll rearrangement and Wittig reaction emerge as the most industrially viable options, balancing yield and operational simplicity .

Q & A

Q. What are the recommended methods for synthesizing 3-Heptyn-2-one, 6-methyl- (9CI) in laboratory settings?

Synthesis typically involves alkyne functionalization and ketone formation. A plausible route includes:

  • Step 1 : Alkylation of a propargyl alcohol precursor with methyl groups at the 6-position.
  • Step 2 : Oxidation of the secondary alcohol to the ketone using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane for milder conditions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by GC-MS to confirm purity .

Q. How can researchers characterize the purity and structural identity of 3-Heptyn-2-one, 6-methyl- (9CI)?

  • GC-MS : Retention index (RI) and fragmentation patterns should match reference libraries (e.g., Adams 2017 for ketone derivatives) .
  • NMR : Key signals include:
    • ¹H NMR : δ 2.1–2.3 ppm (methyl group at C6), δ 2.5–2.7 ppm (C2 ketone adjacent to alkyne), and δ 1.8–2.0 ppm (alkyne proton coupling) .
    • ¹³C NMR : C2 carbonyl (~210 ppm), alkyne carbons (70–90 ppm), and methyl carbons (~20 ppm) .
  • FT-IR : Strong absorption at ~2200 cm⁻¹ (C≡C stretch) and ~1700 cm⁻¹ (C=O stretch) .

Q. What safety precautions are critical when handling 3-Heptyn-2-one, 6-methyl- (9CI)?

  • Ventilation : Use fume hoods to avoid inhalation of volatile components .
  • PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats (alkynes are flammable) .
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can conflicting spectral data for 3-Heptyn-2-one, 6-methyl- (9CI) be resolved?

  • Scenario : Discrepancies in NMR or GC-MS results may arise from impurities or stereochemical variations.
  • Methodology :
    • Cross-validate with high-resolution MS (HRMS) to confirm molecular formula .
    • Perform 2D NMR (COSY, HSQC) to resolve overlapping signals .
    • Compare with synthesized analogs (e.g., 5-methylene-6-heptyn-2-one in ) to isolate structural effects .

Q. What experimental strategies optimize the regioselectivity of reactions involving 3-Heptyn-2-one, 6-methyl- (9CI)?

  • Challenge : The alkyne and ketone groups may compete in reactions (e.g., nucleophilic additions).
  • Approach :
    • Use sterically hindered bases (e.g., LDA) to direct nucleophiles to the ketone .
    • Employ transition-metal catalysts (e.g., CuI) for alkyne-specific reactions (e.g., cycloadditions) .
    • Monitor reaction progress via in-situ FT-IR to track carbonyl consumption .

Q. How do solvent polarity and temperature affect the stability of 3-Heptyn-2-one, 6-methyl- (9CI)?

  • Thermal Stability : Conduct accelerated degradation studies (40–60°C) in polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents.
  • Analysis :
    • HPLC : Quantify degradation products (e.g., ketone oxidation to carboxylic acid) .
    • Kinetics : Plot Arrhenius curves to predict shelf-life under storage conditions .

Q. What computational methods predict the reactivity of 3-Heptyn-2-one, 6-methyl- (9CI) in novel reactions?

  • DFT Calculations : Use Gaussian or ORCA to model transition states for alkyne-ketone interactions .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing charge-separated intermediates) .

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